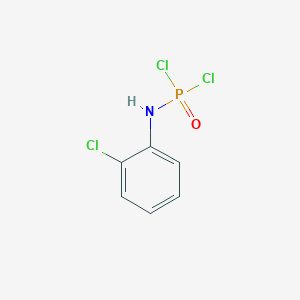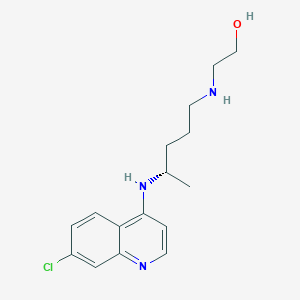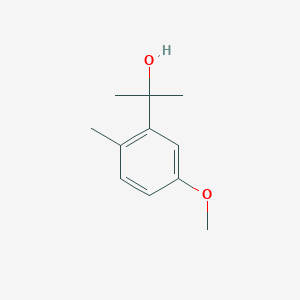![molecular formula C14H17NO B12837337 (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)
(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in drug discovery due to their unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one can be achieved through various synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: This compound has a similar bicyclic structure but lacks the benzyl group.
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar core structure with different functional groups.
Uniqueness
The presence of the benzyl group in (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one imparts unique chemical and pharmacological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1 |
InChI Key |
GWVYHAOGBUOWIL-OLZOCXBDSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)CC[C@@H]1N2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(=O)CCC1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





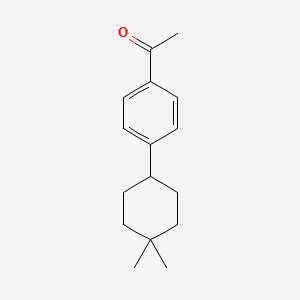
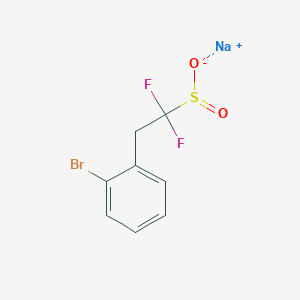
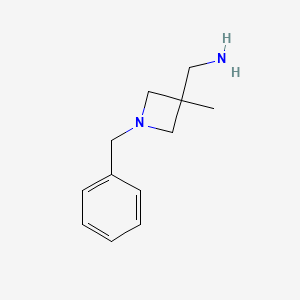
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
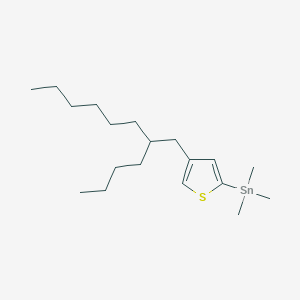
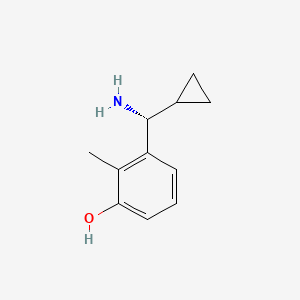
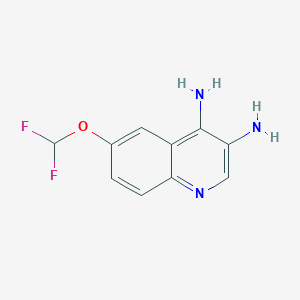
![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
